Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 3339-86-4
VCID: VC17284848
InChI: InChI=1S/C28H27NO4/c1-3-32-27(30)23-24(28(31)33-4-2)26(21-16-10-6-11-17-21)29(22-18-12-7-13-19-22)25(23)20-14-8-5-9-15-20/h5-19,25-26H,3-4H2,1-2H3
SMILES:
Molecular Formula: C28H27NO4
Molecular Weight: 441.5 g/mol

Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate

CAS No.: 3339-86-4

Cat. No.: VC17284848

Molecular Formula: C28H27NO4

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate - 3339-86-4

Specification

CAS No. 3339-86-4
Molecular Formula C28H27NO4
Molecular Weight 441.5 g/mol
IUPAC Name diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate
Standard InChI InChI=1S/C28H27NO4/c1-3-32-27(30)23-24(28(31)33-4-2)26(21-16-10-6-11-17-21)29(22-18-12-7-13-19-22)25(23)20-14-8-5-9-15-20/h5-19,25-26H,3-4H2,1-2H3
Standard InChI Key NHOFTFPUBOZDPJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate, reflects its core structure: a 2,5-dihydropyrrole ring (a pyrrole derivative with two single bonds in the ring) substituted at positions 1, 2, and 5 with phenyl groups and at positions 3 and 4 with ethoxycarbonyl (-COOEt) groups. The partial saturation of the pyrrole ring introduces conformational flexibility, which may influence its reactivity and intermolecular interactions.

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC28H27NO4\text{C}_{28}\text{H}_{27}\text{NO}_4
Molecular Weight441.5 g/mol
CAS Registry Number3339-86-4
IUPAC NameDiethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate

Physical Properties

While explicit data on melting point, solubility, and spectral characteristics are unavailable in public literature, inferences can be drawn from analogous pyrrole derivatives:

  • Solubility: Likely low in polar solvents (e.g., water) due to the hydrophobic phenyl and ester groups. Soluble in organic solvents like dichloromethane or tetrahydrofuran.

  • Stability: Expected to be stable under standard laboratory conditions, though ester groups may hydrolyze under acidic or basic conditions .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate typically involves multi-step protocols starting from simpler pyrrole precursors. A plausible route includes:

  • Pyrrole Ring Formation: Using a Paal-Knorr synthesis or condensation of α-aminoketones with diketones.

  • Substitution Reactions: Sequential Friedel-Crafts alkylation or arylboronic acid coupling to introduce phenyl groups.

  • Esterification: Reaction with ethyl chloroformate or transesterification to install the dicarboxylate groups.

Chemical Transformations

The compound’s reactivity is dominated by its ester and dihydropyrrole moieties:

  • Hydrolysis: Under acidic or basic conditions, the ester groups hydrolyze to form the corresponding dicarboxylic acid, enabling further derivatization (e.g., amidation).

  • Reduction: The dihydropyrrole ring may undergo further reduction to a fully saturated pyrrolidine, altering its electronic properties.

  • Electrophilic Substitution: The phenyl groups can participate in nitration, sulfonation, or halogenation reactions.

Applications and Research Findings

Materials Science

The conjugated π-system and ester groups suggest utility in:

  • Organic Electronics: As electron-transport layers in OLEDs or semiconductors.

  • Coordination Chemistry: As ligands for metal-organic frameworks (MOFs) due to nitrogen’s lone pair.

Comparative Analysis with Related Compounds

Table 2: Comparison of Pyrrole Derivatives

Compound NameMolecular FormulaSubstituentsMolecular Weight (g/mol)Potential Applications
Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylateC28H27NO4\text{C}_{28}\text{H}_{27}\text{NO}_41,2,5-Ph; 3,4-COOEt441.5Pharmaceuticals, MOFs
Diethyl 1H-pyrrole-3,4-dicarboxylate (CAS 41969-71-5)C10H13NO4\text{C}_{10}\text{H}_{13}\text{NO}_43,4-COOEt227.2Organic synthesis intermediate
Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylateC19H23NO4\text{C}_{19}\text{H}_{23}\text{NO}_41,5-Me; 3-Ph; 2,4-COOEt315.4Fluorescent probes

Key differences in substituent position and ring saturation drastically alter electronic profiles and application suitability .

Analytical Characterization

Standard techniques for structural elucidation include:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns.

  • Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation pathways.

  • X-ray Crystallography: To resolve stereochemistry and packing arrangements.

Future Research Directions

  • Pharmacological Screening: Evaluate anticancer, antimicrobial, or anti-inflammatory activity.

  • Materials Optimization: Test performance in optoelectronic devices or catalytic systems.

  • Synthetic Methodology: Develop streamlined routes for large-scale production.

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